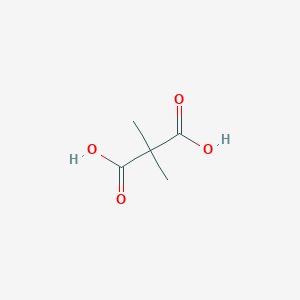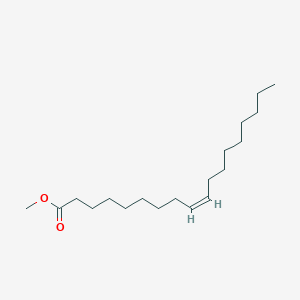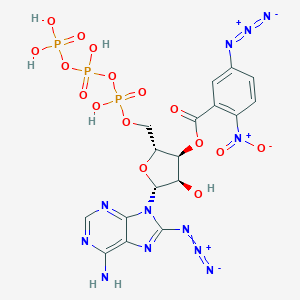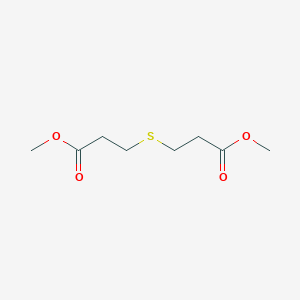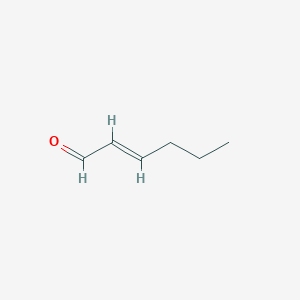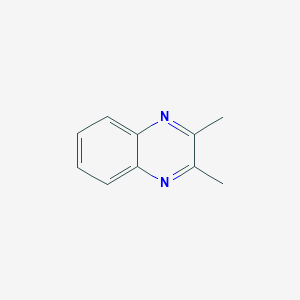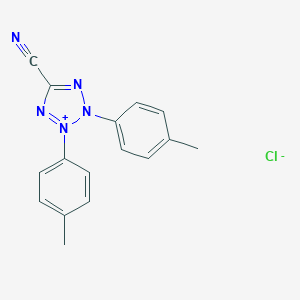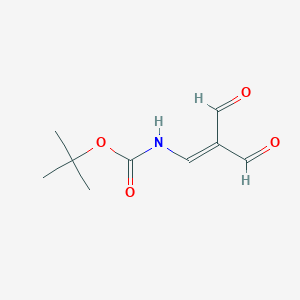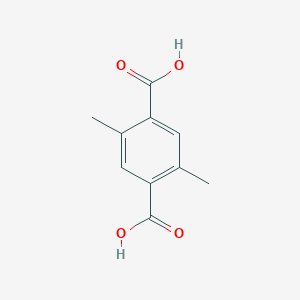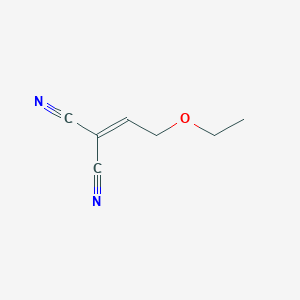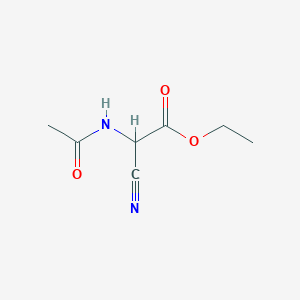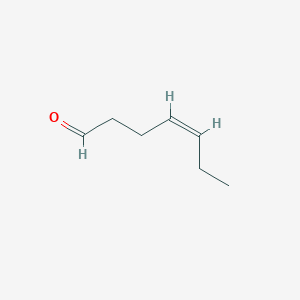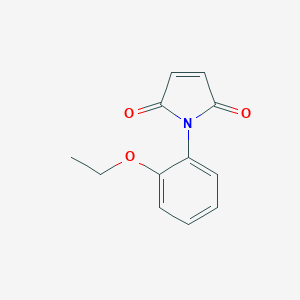
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a core structure in various heterocyclic compounds known for their biological activities. The ethoxyphenyl group suggests potential modifications to the molecule's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives were prepared and studied as inhibitors of glycolic acid oxidase, indicating the versatility of the pyrrole-2,5-dione nucleus in medicinal chemistry . Another study described the synthesis of 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, showcasing the potential for structural diversity in pyrrole dione derivatives . Additionally, the efficient one-pot synthesis of pyranopyrimidine derivatives from 4-hydroxy coumarin, substituted aldehydes, and barbituric acid demonstrates the reactivity of related heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of pyrrole dione derivatives is crucial for their biological activity. The presence of a 3-hydroxy substituent and the nitrogen atom in the pyrrole ring are essential for the inhibitory activity against glycolic acid oxidase, as methylation of these groups reduced potency . The crystal and molecular structure of a related spiro[chromene-4,3′-pyrrole] derivative was determined by XRD analysis, highlighting the importance of structural determination in understanding the properties of these compounds .
Chemical Reactions Analysis
The reactivity of the 1H-pyrrole-2,5-dione nucleus allows for various chemical transformations. For example, 4-ethoxycarbonyl-5-phenyl-substituted 1H-pyrrole-2,3-diones can undergo spiroheterocyclization with 3-arylamino-1H-inden-1-ones to form complex spiro compounds . This demonstrates the potential for creating diverse and complex structures from the pyrrole dione framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole dione derivatives are influenced by their molecular structure. The study of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase revealed that compounds with large lipophilic substituents are potent inhibitors, suggesting that lipophilicity is a key factor in their biological activity . The synthesis of pyrrolidine-2,3-dione derivatives and their structural determination via NMR and mass spectrometry further emphasize the importance of understanding the physical and chemical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Applications
DPPs, including 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, have been extensively utilized due to their remarkable optical properties. These compounds serve as high-quality pigments and have applications in field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis and reactivity of DPPs have been the subject of focused reviews, highlighting their stability, straightforward synthesis, and significant bathochromic shift in absorption, which are critical for their application in electronic and optical devices (Grzybowski & Gryko, 2015).
Bioactive Molecule Development
The pyrrolidine ring, a component of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The structure of pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, has been reported to influence the biological activity of drug candidates, emphasizing the importance of stereochemistry and spatial orientation of substituents in the development of new pharmaceuticals (Li Petri et al., 2021).
Polymer Chemistry
DPP-based polymers, by extension, related compounds like 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, are critical in the development of high-performance electronic devices. These compounds have been synthesized and investigated for their optical, electrochemical characteristics, and device performance, indicating their potential superiority over other polymers in electronic applications (Deng et al., 2019).
Environmental and Ecotoxicological Research
While not directly related to 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, research on related compounds provides insights into environmental fate and toxicology, relevant for understanding the broader impacts of chemical usage and disposal. Studies on the environmental fate of alkylphenol ethoxylates and their degradation products have highlighted the importance of considering the ecological impact of chemical substances (Ying, Williams, & Kookana, 2002).
Safety And Hazards
This section would detail the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposal.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis or properties could be improved.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDDBJMCPRNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958026 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
36817-57-9 | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36817-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC176366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Ethoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



